molecular formula C56H58ClN3O9S2 B12833064 4-(2-(2-(2-(4-(1-chloro-2,5-dioxopyrrolidin-3-yl)phenoxy)-3-(2-(1,1-dimethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate

4-(2-(2-(2-(4-(1-chloro-2,5-dioxopyrrolidin-3-yl)phenoxy)-3-(2-(1,1-dimethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate

Cat. No.: B12833064
M. Wt: 1016.7 g/mol
InChI Key: YIHPRVLFFGAHIT-UHFFFAOYSA-N
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Description

4-(2-(2-(2-(4-(1-chloro-2,5-dioxopyrrolidin-3-yl)phenoxy)-3-(2-(1,1-dimethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 4-(2-(2-(2-(4-(1-chloro-2,5-dioxopyrrolidin-3-yl)phenoxy)-3-(2-(1,1-dimethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core structures, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, which can be used to modify the compound’s properties.

    Reduction: Reduction reactions can be employed to alter specific functional groups, potentially leading to new derivatives with different characteristics.

    Substitution: The compound’s structure allows for substitution reactions, where specific atoms or groups can be replaced with others to create new compounds. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-(2-(2-(4-(1-chloro-2,5-dioxopyrrolidin-3-yl)phenoxy)-3-(2-(1,1-dimethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate has several scientific research applications:

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound may have industrial applications, such as in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(2-(2-(4-(1-chloro-2,5-dioxopyrrolidin-3-yl)phenoxy)-3-(2-(1,1-dimethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Compared to other similar compounds, 4-(2-(2-(2-(4-(1-chloro-2,5-dioxopyrrolidin-3-yl)phenoxy)-3-(2-(1,1-dimethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C56H58ClN3O9S2

Molecular Weight

1016.7 g/mol

IUPAC Name

4-[2-[(Z)-2-[(3Z)-2-[4-(1-chloro-2,5-dioxopyrrolidin-3-yl)phenoxy]-3-[(2Z)-2-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate

InChI

InChI=1S/C56H58ClN3O9S2/c1-55(2)48(58(32-9-11-34-70(63,64)65)46-28-22-37-14-5-7-18-43(37)51(46)55)30-24-40-16-13-17-41(53(40)69-42-26-20-39(21-27-42)45-36-50(61)60(57)54(45)62)25-31-49-56(3,4)52-44-19-8-6-15-38(44)23-29-47(52)59(49)33-10-12-35-71(66,67)68/h5-8,14-15,18-31,45H,9-13,16-17,32-36H2,1-4H3,(H-,63,64,65,66,67,68)

InChI Key

YIHPRVLFFGAHIT-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C\C4=C(/C(=C\C=C/5\C(C6=C(N5CCCCS(=O)(=O)O)C=CC7=CC=CC=C76)(C)C)/CCC4)OC8=CC=C(C=C8)C9CC(=O)N(C9=O)Cl)C

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC4=C(C(=CC=C5C(C6=C(N5CCCCS(=O)(=O)O)C=CC7=CC=CC=C76)(C)C)CCC4)OC8=CC=C(C=C8)C9CC(=O)N(C9=O)Cl)C

Origin of Product

United States

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